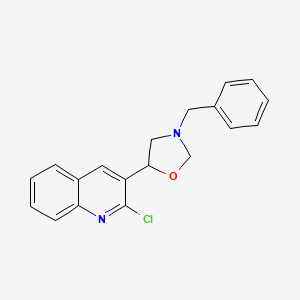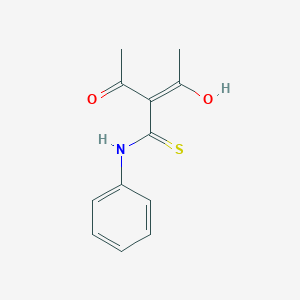
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide is an organic compound with a complex structure that includes an acetyl group, a hydroxy group, a phenyl group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with aniline in the presence of a base, followed by the introduction of a thioamide group through a reaction with Lawesson’s reagent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The thioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of (Z)-2-acetyl-3-oxo-N-phenylbut-2-enethioamide.
Reduction: Formation of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enamine: Similar structure but with an amine group instead of a thioamide group.
(Z)-2-acetyl-3-oxo-N-phenylbut-2-enethioamide: Similar structure but with a ketone group instead of a hydroxy group.
Uniqueness
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide is unique due to the presence of both a hydroxy group and a thioamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(Z)-2-acetyl-3-hydroxy-N-phenylbut-2-enethioamide |
InChI |
InChI=1S/C12H13NO2S/c1-8(14)11(9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,14H,1-2H3,(H,13,16)/b11-8- |
InChI Key |
WZGZRMJZXFCNDW-FLIBITNWSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=S)NC1=CC=CC=C1)/O |
Canonical SMILES |
CC(=C(C(=O)C)C(=S)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


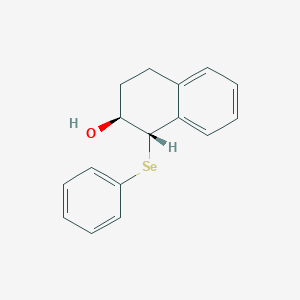
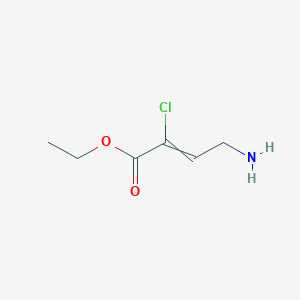

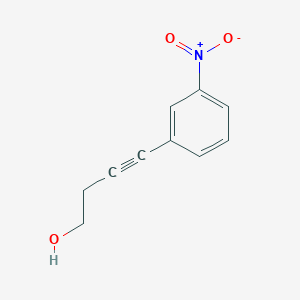
![(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14176450.png)
![3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate](/img/structure/B14176461.png)
![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
